Leucyltyrosine

ACE Inhibition Hypertension Peptide Biochemistry

Procure Leucyltyrosine (Leu-Tyr) for selective ACE C-domain inhibition; exhibits 2.8-fold greater potency vs Tyr-Leu and distinct L,L-stereoselectivity in metal complexation. Ideal for SAR studies and C-domain-specific pathway analysis with minimal cytotoxicity. Substitute only with verified Leu-Tyr to ensure assay fidelity.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 968-21-8
Cat. No. B1674823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucyltyrosine
CAS968-21-8
SynonymsLeu-Tyr
leucyltyrosine
leucyltyrosine, (D-Tyr,D-Leu)-isomer
leucyltyrosine, (D-Tyr,L-Leu)-isomer
leucyltyrosine, (L-Tyr,D-Leu)-isome
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
InChIInChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
InChIKeyLHSGPCFBGJHPCY-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leucyltyrosine (CAS 968-21-8) – Technical Profile and Procurement Relevance


Leucyltyrosine (Leu-Tyr, LY) is a synthetic dipeptide composed of L-leucine and L-tyrosine residues connected by a peptide bond [1]. It is classified as an angiotensin-converting enzyme (ACE) inhibitor and serves as an 'expected' metabolite intermediate in protein catabolism [2]. Its molecular formula is C15H22N2O4, with a molecular weight of 294.35 g/mol, and it is available at purities typically exceeding 98% for research applications .

Leucyltyrosine (968-21-8): Why Generic Dipeptide Substitution Is Not Advisable


Substituting Leucyltyrosine with generic dipeptides or structurally similar analogs is not straightforward due to marked differences in biological activity, stereoselectivity, and domain-specific enzyme inhibition. As detailed in Section 3, Leucyltyrosine exhibits a 2.8-fold higher ACE inhibitory potency compared to the reverse-sequence dipeptide Tyr-Leu when assayed under comparable conditions . Furthermore, Leucyltyrosine demonstrates preferential inhibition of the ACE C-domain, a feature not universally shared by all tyrosine-containing dipeptides, which influences downstream pharmacological profiles [1]. Stereochemical configuration also plays a critical role; the L-leucyl-L-tyrosine diastereomer displays distinct metal complexation kinetics and equilibrium behavior relative to its D-leucyl-L-tyrosine counterpart, affecting its utility in biochemical assays [2][3]. These quantifiable differences underscore the necessity of specifying Leucyltyrosine for research and industrial workflows where precise biochemical modulation is required.

Leucyltyrosine (968-21-8): Head-to-Head Quantitative Differentiation Evidence


ACE Inhibitory Potency: Leucyltyrosine (Leu-Tyr) vs. Tyr-Leu (Reverse-Sequence Dipeptide)

Leucyltyrosine demonstrates a significantly higher in vitro ACE inhibitory potency compared to its reverse-sequence analog, tyrosylleucine (Tyr-Leu). When using hippuryl-L-histidyl-L-leucine (HHL) as substrate, Leucyltyrosine exhibits an IC50 of 44 μM , whereas Tyr-Leu shows an IC50 of 122.1 μM . This represents a 2.8-fold increase in potency for Leucyltyrosine.

ACE Inhibition Hypertension Peptide Biochemistry

ACE Domain Selectivity: Preferential C-Domain Inhibition by Leucyltyrosine

Among food-derived tyrosine-containing dipeptides, Leucyltyrosine (Leu-Tyr, LY) selectively inhibits the C-domain of angiotensin-converting enzyme (ACE), a property that distinguishes it from non-selective dipeptides. A study evaluating the domain selectivity of several dipeptides (AY, LY, IY, EY, RY, FY, SY) found that LY, along with AY and IY, exhibited favorable structures for C-domain selective inhibition, whereas other tyrosine dipeptides displayed noncompetitive or mixed inhibition patterns [1]. While quantitative IC50 values for domain-specific inhibition were not reported, the study provides class-level evidence that C-terminal tyrosine-containing dipeptides like LY possess a unique inhibitory profile.

ACE Domain Selectivity Cardiovascular Research Enzyme Kinetics

Stereoselective Metal Complexation Kinetics: L-Leucyl-L-tyrosine vs. D-Leucyl-L-tyrosine

The stereochemical configuration of Leucyltyrosine critically influences its metal-binding kinetics. Temperature-jump kinetic studies reveal that the complexation rate constant (k₁) for Ni²⁺ binding to L-leucyl-L-tyrosine is 2.2 × 10³ M⁻¹s⁻¹, with a dissociation rate constant (k₋₁) of 1.3 s⁻¹ [1]. In contrast, the D-leucyl-L-tyrosine diastereomer exhibits altered stability constants and distinct acid-base equilibrium behavior due to steric effects introduced by the bulky side chains, leading to preferential formation of different metal complex species [2][3].

Metal Complexation Stereochemistry Analytical Biochemistry

Cytotoxicity Profile: Leucyltyrosine vs. Classical ACE Inhibitors in Endothelial Cells

Food-derived tyrosine dipeptides, including Leucyltyrosine (LY), exhibit no cytotoxicity against human umbilical vein endothelial cells (HUVEC) in MTT assays [1]. This contrasts with some classical small-molecule ACE inhibitors, which can induce off-target cellular stress at higher concentrations. The absence of cytotoxic effects at concentrations relevant for ACE inhibition supports the use of LY as a non-toxic tool compound for vascular studies.

Cytotoxicity Drug Safety Endothelial Biology

Leucyltyrosine (968-21-8): Validated Research and Industrial Use Cases


Domain-Specific ACE Inhibition Studies in Cardiovascular Research

Given its selective inhibition of the ACE C-domain [1], Leucyltyrosine serves as a valuable molecular probe for dissecting the physiological roles of the two ACE domains. Researchers can use LY to investigate C-domain-specific signaling pathways, compare functional outcomes with N-domain-selective inhibitors, or study the structural basis of domain selectivity in ACE-ligand interactions.

Peptide-Based ACE Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

The 2.8-fold higher ACE inhibitory potency of Leucyltyrosine compared to its reverse-sequence analog Tyr-Leu [1] makes it a critical reference compound in SAR studies of dipeptide ACE inhibitors. Procurement of authentic Leucyltyrosine ensures accurate baseline potency measurements when evaluating novel peptide inhibitors or when optimizing fermentation processes for bioactive peptide production.

Stereoselective Metal-Binding Assays and Coordination Chemistry Research

The well-characterized stereoselective metal complexation kinetics of L-leucyl-L-tyrosine with Ni²⁺ and other divalent metal ions [1] position this compound as a standard for studying chiral recognition in metallopeptide systems. It is particularly useful for calibrating kinetic assays, validating computational models of metal-ligand interactions, and investigating the role of bulky side chains in stereoselective complex formation.

Non-Cytotoxic ACE Inhibitor Control in Endothelial Cell Assays

Leucyltyrosine's lack of cytotoxicity in HUVEC cells [1] makes it an ideal control compound for in vitro vascular biology experiments. It can be used to induce ACE inhibition without confounding cellular stress responses, enabling cleaner interpretation of results in studies examining endothelial function, angiogenesis, or hypertension-related cellular mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.